molecular formula C21H19NO3 B2441695 N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide CAS No. 329903-25-5

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2441695
CAS No.: 329903-25-5
M. Wt: 333.387
InChI Key: SBOKPIVMQFZLST-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of an acenaphthene moiety linked to a benzamide group with two methoxy substituents.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-18-11-9-15(12-19(18)25-2)21(23)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOKPIVMQFZLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide typically involves the reaction of acenaphthene derivatives with appropriate benzoyl chloride derivatives under specific conditions. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to form bromoacetylacenaphthene, which can then be further reacted with benzoyl chloride derivatives to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of acenaphthene derivatives. This compound has garnered attention due to its diverse biological activities, including potential antitumor, antifungal, and antimicrobial properties. The following sections provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₁₉H₁₉N₁O₃
Molecular Weight: 305.36 g/mol

The compound's structure features a unique substitution pattern that influences its biological activity. The acenaphthene moiety is known for its pharmacological significance, contributing to various biological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of Cell Cycle Progression: Studies have demonstrated that the compound can arrest the cell cycle at specific phases, thereby preventing cancer cell division.
  • Induction of Apoptosis: Mechanistic studies suggest that this compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antifungal and Antimicrobial Properties

The compound has also been investigated for its antifungal and antimicrobial activities. It has shown effectiveness against a range of pathogenic fungi and bacteria:

  • Antifungal Activity: In vitro studies reveal that this compound inhibits the growth of fungi such as Candida albicans.
  • Antimicrobial Activity: The compound demonstrates broad-spectrum activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Targeting Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways: It can influence various signaling pathways related to apoptosis and immune responses.

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntitumorIn vitroSignificant inhibition of cancer cell proliferation in multiple lines.
AntifungalIn vitroEffective against Candida albicans with a minimum inhibitory concentration (MIC) of 10 µg/mL.
AntimicrobialIn vitroBroad-spectrum activity against Gram-positive and Gram-negative bacteria.

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